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molecular formula C11H11N B146794 2,6-Dimethylquinoline CAS No. 877-43-0

2,6-Dimethylquinoline

Cat. No. B146794
M. Wt: 157.21 g/mol
InChI Key: JJPSZKIOGBRMHK-UHFFFAOYSA-N
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Patent
US07176227B2

Procedure details

In carbon tetrachloride (26 ml), 2,6-dimethylquinoline (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (1.0398 g), N-bromosuccinimide (1.2353 g), and azobisisobutyronitrile (98.5 mg) were dissolved and then the whole was subjected to thermal reflux for 2 hours under an argon atmosphere. After the reaction, a precipitate was removed through filtration and then washed with water, followed by drying with magnesium sulfate. The solvent was distilled off and the residue was then purified through silica gel column chromatography (hexane/ethyl acetate), thereby obtaining the subject compound (427.3 mg) as a white solid.
Quantity
1.0398 g
Type
reactant
Reaction Step One
Quantity
1.2353 g
Type
reactant
Reaction Step One
Quantity
98.5 mg
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:12])[CH:8]=2)[N:3]=1.[Br:13]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:13][CH2:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[N:3]=[C:2]([CH3:1])[CH:11]=[CH:10]2

Inputs

Step One
Name
Quantity
1.0398 g
Type
reactant
Smiles
CC1=NC2=CC=C(C=C2C=C1)C
Name
Quantity
1.2353 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
98.5 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
26 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
thermal reflux for 2 hours under an argon atmosphere
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
a precipitate was removed through filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was then purified through silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C2C=CC(=NC2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 427.3 mg
YIELD: CALCULATEDPERCENTYIELD 27.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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